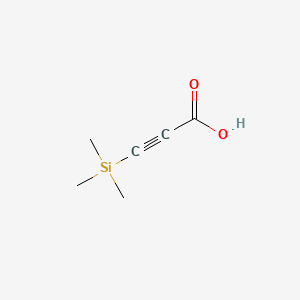
3-(Trimethylsilyl)propiolic acid
概要
説明
3-(Trimethylsilyl)propiolic acid is an organosilicon compound that is propionic acid substituted at position 3 by a trimethylsilyl group . It is used as an internal reference in the NMR spectrum for aqueous solvents .
Synthesis Analysis
3-(Trimethylsilyl)propiolic acid may be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides . It may also be used in the regioselective preparation of 1,5-trisubstituted 1H-1,2,3-triazoles .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)propiolic acid is C6H10O2Si . It is an organosilicon compound and a monocarboxylic acid .Chemical Reactions Analysis
3-(Trimethylsilyl)propiolic acid may be used in the regioselective preparation of 1,5-trisubstituted 1H-1,2,3-triazoles . It is also used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)propiolic acid has a melting point of 47-49 °C and a boiling point of 105-110 °C/10 mmHg . Its density is predicted to be 1.006±0.06 g/cm3 . It is soluble in methanol .科学的研究の応用
Synthesis of 3-Trimethylsilylpropynamides
3-(Trimethylsilyl)propiolic acid can be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides . This process is important in the field of organic chemistry, where such compounds can be used as intermediates in the synthesis of more complex molecules.
Preparation of 1,5-Trisubstituted 1H-1,2,3-Triazoles
This compound may be used in the regioselective preparation of 1,5-trisubstituted 1H-1,2,3-triazoles . These triazoles are a class of organic compounds that have a five-membered ring of two carbon atoms and three nitrogen atoms. They are used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.
Pharmaceutical Intermediate
3-(Trimethylsilyl)propiolic acid is also used as a pharmaceutical intermediate . This means it is used in the production of pharmaceutical drugs. The specific drugs that use this compound as an intermediate can vary widely, depending on the specific synthesis pathways used.
Research in Metalloid Salts
This compound is also used in the research of inorganic salts, specifically metalloid salts . Metalloid salts have properties of both metals and non-metals, and research in this area can lead to the development of new materials with unique properties.
Chemical Identification
The compound is used in the field of chemical identification due to its unique structure and properties . Its presence can be detected and quantified in mixtures using techniques such as infrared spectroscopy .
Solubility Studies
3-(Trimethylsilyl)propiolic acid is soluble in methanol , which makes it useful in solubility studies. Understanding the solubility of a compound is crucial in many fields, including drug formulation in pharmaceuticals.
Safety and Hazards
将来の方向性
作用機序
Target of Action
3-(Trimethylsilyl)propiolic acid is an organosilicon compound
Mode of Action
It’s known to be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the generation of new compounds.
Biochemical Pathways
Given its role in the synthesis of 3-trimethylsilylpropynamides , it’s plausible that it could influence pathways involving these compounds.
Pharmacokinetics
It’s soluble in methanol , suggesting that it could be absorbed and distributed in the body following administration
Result of Action
As a reagent in the synthesis of 3-trimethylsilylpropynamides , its action likely results in the formation of these compounds, which could have various effects depending on their specific structures and properties.
Action Environment
The action of 3-(Trimethylsilyl)propiolic acid can be influenced by various environmental factors. For instance, it’s sensitive to water under neutral conditions , suggesting that its stability and efficacy could be affected by the presence of water. Additionally, it’s a flammable liquid that can cause fire or explosion under high temperature or in the presence of oxygen . Therefore, it should be handled and stored under inert gas (nitrogen or Argon) at 2-8°C to ensure its stability and safety.
特性
IUPAC Name |
3-trimethylsilylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATTYBFBRNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375385 | |
| Record name | 3-(Trimethylsilyl)propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)propiolic acid | |
CAS RN |
5683-31-8 | |
| Record name | 3-(Trimethylsilyl)propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)propiolic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(trimethylsilyl)propiolic acid in the synthesis of pimpinellin and fraxetin?
A1: In the synthesis of pimpinellin and fraxetin, 3-(trimethylsilyl)propiolic acid serves as a key building block for constructing the coumarin core structure. The research demonstrates its use in an efficient synthetic route involving the reaction of 3-(trimethylsilyl)propiolic acid with specific phenols. [] This reaction forms aryl propiolate esters, which then undergo gold(I)-catalyzed intramolecular hydroarylation (IMHA) to yield the desired coumarin derivatives. This approach highlights the utility of 3-(trimethylsilyl)propiolic acid as a versatile reagent in organic synthesis, particularly for the preparation of biologically relevant coumarin compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




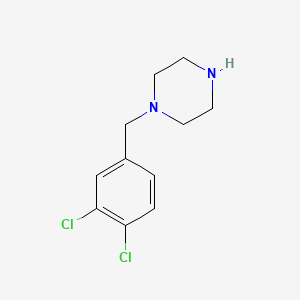

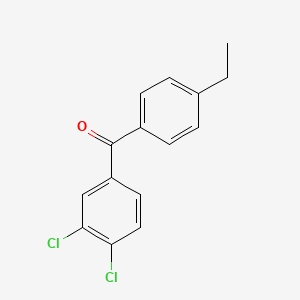

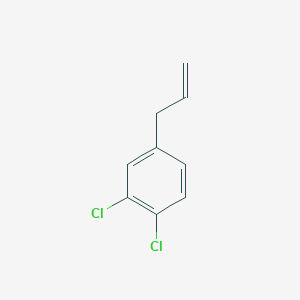
![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)


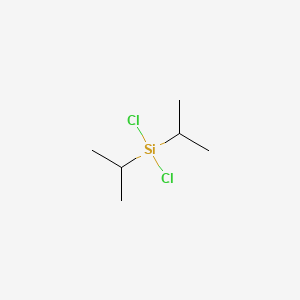


![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)
